molecular formula C10H12N2O2 B14845957 5-Cyclopropoxy-N-methylnicotinamide

5-Cyclopropoxy-N-methylnicotinamide

Cat. No.: B14845957
M. Wt: 192.21 g/mol
InChI Key: ZOBPRMIXLQJNBP-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N-methylnicotinamide typically involves the reaction of nicotinamide with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-Cyclopropoxy-N-methylnicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular metabolism and enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes involved in disease processes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes. It may act as an inhibitor of nicotinamide N-methyltransferase, an enzyme involved in the methylation of nicotinamide. This inhibition can affect various metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.

    N-Methyl-2-pyridone-5-carboxamide: Another derivative with distinct chemical properties.

Uniqueness

5-Cyclopropoxy-N-methylnicotinamide is unique due to its cyclopropoxy group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-cyclopropyloxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-11-10(13)7-4-9(6-12-5-7)14-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,11,13)

InChI Key

ZOBPRMIXLQJNBP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CN=C1)OC2CC2

Origin of Product

United States

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